2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide
Overview
Description
2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide is a chemical compound with the molecular formula C11H18N2O3S2 and a molecular weight of 290.4 g/mol . This compound is characterized by the presence of a sulfamoyl group attached to a thiophene ring, which is further connected to a propanamide moiety through an ethyl linker.
Preparation Methods
The synthesis of 2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide involves several steps. One common synthetic route includes the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfamoyl group: The sulfamoyl group is introduced by reacting the thiophene derivative with sulfamoyl chloride in the presence of a base such as pyridine.
Attachment of the ethyl linker: The ethyl linker is introduced through a nucleophilic substitution reaction using an appropriate alkyl halide.
Formation of the propanamide moiety: The final step involves the reaction of the intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and as a probe to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide can be compared with other similar compounds, such as:
2,2-dimethyl-N-[2-(5-sulfamoylphenyl)ethyl]propanamide: This compound has a phenyl ring instead of a thiophene ring, which may result in different chemical and biological properties.
2,2-dimethyl-N-[2-(5-sulfamoylpyridin-2-yl)ethyl]propanamide: This compound contains a pyridine ring, which may affect its reactivity and interactions with biological targets.
2,2-dimethyl-N-[2-(5-sulfamoylbenzothiazol-2-yl)ethyl]propanamide: The presence of a benzothiazole ring in this compound may confer unique properties compared to the thiophene derivative.
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S2/c1-11(2,3)10(14)13-7-6-8-4-5-9(17-8)18(12,15)16/h4-5H,6-7H2,1-3H3,(H,13,14)(H2,12,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPLADZUDINSCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CC=C(S1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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